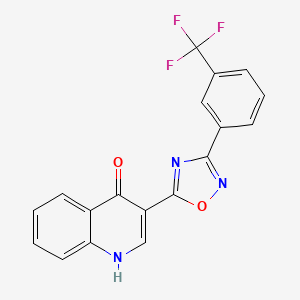
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as TFOQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Heterocyclic Chemistry and Synthetic Applications
Heterocyclic compounds, including those containing the quinoline and oxadiazole rings, play a crucial role in the development of new materials and pharmaceuticals. They serve as key components in the synthesis of dyes, pharmaceuticals, and antibiotics. Quinoxaline and its analogs, for example, have been investigated for their antitumoral properties and as catalyst ligands due to their ability to form stable complexes with metals. Additionally, the oxadiazole ring, present in the molecule of interest, is known for its role in the development of new therapeutic agents due to its presence in biologically active compounds exhibiting a wide range of activities, such as antimicrobial and anticancer properties (Pareek & Kishor, 2015).
Anticorrosive Applications
Quinoline derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, providing a barrier against corrosion. This application is crucial in industrial settings where metal preservation is essential (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic materials. These compounds are integral in the creation of luminescent small molecules, chelate compounds, and electroluminescent properties, making them valuable for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances the performance of optoelectronic devices (Lipunova et al., 2018).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives are recognized for their broad antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This makes them promising candidates for new antimicrobial drug development, addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Metal-Ion Sensing
Compounds featuring the 1,3,4-oxadiazole scaffold are employed in the development of chemosensors for metal ions. Their high photoluminescent quantum yield and excellent stability, combined with potential coordination sites (N and O donor atoms), enable selective sensing of metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry (Sharma, Om, & Sharma, 2022).
特性
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)11-5-3-4-10(8-11)16-23-17(26-24-16)13-9-22-14-7-2-1-6-12(14)15(13)25/h1-9H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZELVXHTXZIKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)
![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)
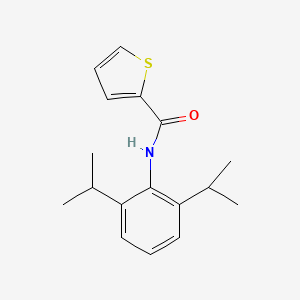
![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)
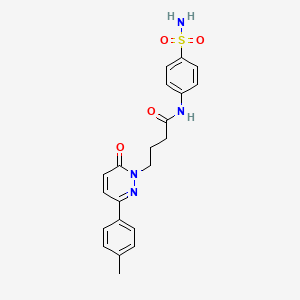
![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2454680.png)
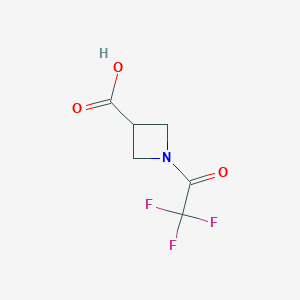
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)
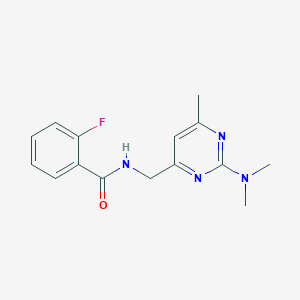
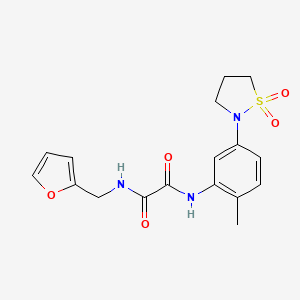
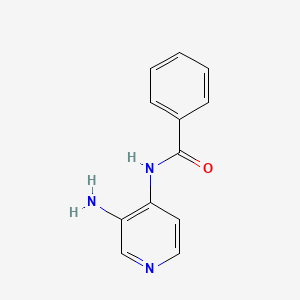
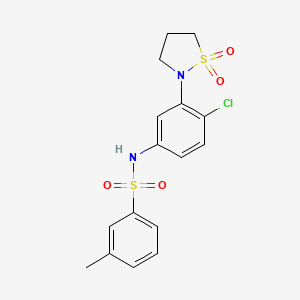
![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)